[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](3,4,5-trimethoxyphenyl)methanone
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Overview
Description
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridine ring fused to a piperidine moiety, and a trimethoxyphenyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridine core, followed by the introduction of the piperidine ring and the trimethoxyphenyl group. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and large-scale reactors .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
- Oxidation : It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
- Cyclization : Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone has a wide range of applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
- Industry : The compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
When compared to similar compounds, 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone stands out due to its unique combination of structural features and reactivity. Similar compounds include:
- Dichloroanilines : These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides .
- Knoevenagel Condensation Products : These compounds are formed through the Knoevenagel condensation reaction and are valuable in organic synthesis .
The uniqueness of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl
Properties
IUPAC Name |
[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-27-16-12-15(13-17(28-2)19(16)29-3)21(26)24-10-7-14(8-11-24)20-23-22-18-6-4-5-9-25(18)20/h4-6,9,12-14H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZUSQJZCHHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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